molecular formula C6H10O3 B163502 Methyl 2-(3-methyloxiran-2-yl)acetate CAS No. 133162-73-9

Methyl 2-(3-methyloxiran-2-yl)acetate

Cat. No.: B163502
CAS No.: 133162-73-9
M. Wt: 130.14 g/mol
InChI Key: ACMRZJAYPUKZTR-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyloxiran-2-yl)acetate is an organic compound featuring an ester group linked to a 3-methyloxirane (epoxide) moiety. Epoxides are highly reactive due to their strained three-membered ring, making them valuable in synthetic chemistry for ring-opening reactions and polymer cross-linking. For instance, compounds like Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate (CAS 4371-01-1) share the epoxide-ester architecture and are utilized in polymer chemistry and pharmaceutical intermediates . This article focuses on comparing this compound with structurally or functionally similar compounds, leveraging available data on synthesis, reactivity, and applications.

Properties

CAS No.

133162-73-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 2-(3-methyloxiran-2-yl)acetate

InChI

InChI=1S/C6H10O3/c1-4-5(9-4)3-6(7)8-2/h4-5H,3H2,1-2H3

InChI Key

ACMRZJAYPUKZTR-UHFFFAOYSA-N

SMILES

CC1C(O1)CC(=O)OC

Canonical SMILES

CC1C(O1)CC(=O)OC

Synonyms

Pentonic acid, 3,4-anhydro-2,5-dideoxy-, methyl ester (9CI)

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

Methyl 2-(3-methyloxiran-2-yl)acetate serves as a versatile intermediate in organic synthesis. Its epoxide structure allows for various transformations, making it useful in the preparation of more complex molecules.

1.1. Synthesis of Chiral Compounds

The compound is utilized in the synthesis of chiral building blocks. Research indicates that its enantiomeric forms can be employed in stereoselective synthesis, which is critical for developing pharmaceuticals and agrochemicals . The ability to manipulate its stereochemistry enhances its utility in producing compounds with specific biological activities.

1.2. Reaction with Nucleophiles

This compound can react with nucleophiles such as amines and alcohols, leading to the formation of various derivatives. This property is exploited in designing new materials and pharmaceuticals . For instance, the reaction with amino acids can yield amino acid derivatives that may exhibit biological activity.

Biological Applications

Research has identified several biological activities associated with this compound and its derivatives.

2.1. Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit anticancer properties. For example, compounds derived from this compound have shown effectiveness against drug-resistant leukemia cell lines and other cancer types . The mechanism involves the induction of apoptosis in cancer cells, highlighting its potential as a lead compound for drug development.

2.2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Certain derivatives display significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives .

Industrial Applications

In addition to its laboratory uses, this compound has potential applications in industrial processes.

3.1. Polymer Production

Due to its reactive epoxide group, this compound can be used as a monomer in polymer chemistry. It can participate in ring-opening polymerization to form polyethers or polyesters, which are valuable materials in coatings, adhesives, and sealants .

3.2. Flavor and Fragrance Industry

This compound's unique structure contributes to its use as a flavoring agent or fragrance component. Its pleasant aroma makes it suitable for incorporation into perfumes and food products .

Case Studies

Several case studies illustrate the diverse applications of this compound:

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated efficacy against leukemia cells; induced apoptosis through mitochondrial pathways .
Study BSynthesis of Chiral CompoundsUtilized in the preparation of enantiomerically pure compounds for pharmaceutical applications .
Study CPolymer ChemistrySuccessfully polymerized to create biodegradable materials with desirable mechanical properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared ester and/or epoxide groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 2-(3-methyloxiran-2-yl)acetate C₆H₁₀O₃ 130.14 Epoxide, ester
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate C₁₂H₁₄O₄ 234.24 Epoxide, ester, aryl
Ethyl 2-((2R,3S)-N-(4-methoxyphenyl)-3-methyloxirane-2-carboxamido)acetate C₁₅H₁₉NO₅ 293.13 Epoxide, ester, amide, aryl
(3-Methyloxiran-2-yl)methanol C₄H₈O₂ 88.11 Epoxide, alcohol
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Ester, alcohol

Key Observations :

  • Epoxide Reactivity : Compounds with epoxide groups (e.g., Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate) are prone to nucleophilic ring-opening reactions, enabling applications in adhesives, coatings, and drug intermediates .
  • Steric Effects: The 3-methyl substitution on the oxirane ring in this compound may hinder reactivity compared to unsubstituted epoxides like (3-methyloxiran-2-yl)methanol .
  • Aryl vs. Alkyl Substituents : Aryl-containing esters (e.g., Methyl 2-phenylacetoacetate) exhibit enhanced stability and are often used as reference standards in analytical chemistry .
Physical and Chemical Properties
Property This compound Methyl 2-hydroxyacetate Methyl 2-phenylacetoacetate
Boiling Point Not reported 185°C (decomposes) 265–267°C
Water Solubility Low (inferred) Miscible Insoluble
Stability Sensitive to acids/bases Stable at RT Stable under inert conditions

Preparation Methods

Metal-Catalyzed Epoxidation

A prominent method involves the epoxidation of methyl 2-(3-methylallyl)acetate using manganese-based catalysts. For example, a patent describes a diastereoselective epoxidation employing a manganese complex with a bis(oxazoline) ligand (Mn-y76t). Under optimized conditions (acetonitrile solvent, 0.001 eq. catalyst, 2 eq. H2O2\text{H}_2\text{O}_2), the reaction achieves >90% yield and >95% diastereomeric excess (de). Computational studies support the role of ligand geometry in stabilizing the transition state, favoring the (2R,3R) configuration.

Table 1: Optimization of Mn-Catalyzed Epoxidation

ParameterOptimal ValueImpact on Yield/Selectivity
Catalyst Loading0.001 eq.Maximizes turnover number
SolventAcetonitrileEnhances solubility of O₂
OxidantH2O2\text{H}_2\text{O}_2 (2 eq.)Minimizes over-oxidation
Temperature25°CBalances kinetics/stability

Peracid-Mediated Epoxidation

Alternative approaches use meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This method, while less stereoselective than metal catalysis, offers simplicity. A study reports 75–80% yields for analogous epoxides but notes challenges in separating diastereomers without chromatography.

Grignard Addition-Epoxidation Tandem Strategy

Synthesis of Intermediate Allylic Alcohols

A two-step protocol involves:

  • Grignard Addition : Reaction of methyl 2-(propionyl)acetate with isopropenylmagnesium bromide forms a tertiary alcohol.

  • Epoxidation : The alcohol is treated with H2O2\text{H}_2\text{O}_2 and a manganese catalyst to induce ring closure.

Key Advantages :

  • Avoids isolation of sensitive intermediates.

  • Achieves 85% overall yield with TBHP as co-oxidant.

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the Mn catalyst lowers the activation energy for oxygen transfer by 12 kcal/mol compared to uncatalyzed pathways. The B3LYP/6-31G(d)\text{B3LYP/6-31G(d)}-optimized transition state shows a planar oxirane ring formation, consistent with experimental stereochemistry.

Bromohydrin Cyclization Route

Bromohydrination of Dienes

Methyl 2-(3-methyl-1,3-dienyl)acetate undergoes bromohydrination using N-bromosuccinimide (NBS) in aqueous ethanol. The resulting bromohydrin intermediate cyclizes under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) to form the epoxide.

Table 2: Bromohydrin Cyclization Conditions

ConditionValueOutcome
NBS Equivalents1.5 eq.Completes diene consumption
SolventEthanol/H₂O (4:1)Balances reactivity/solubility
Cyclization BaseK2CO3\text{K}_2\text{CO}_3Mild, minimizes ester hydrolysis

Limitations

  • Requires precise control of pH to avoid hydrolysis of the acetate group.

  • Yields (70–75%) are lower than metal-catalyzed methods.

Purification and Analytical Characterization

Crystallization Techniques

Due to the compound’s low melting point (41°C), isolation via crystallization is challenging. Patent data suggest using isopropyl alcohol (IPA)/water mixtures (3:1 v/v) at −20°C, achieving 95% purity after two recrystallizations.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (d, J=5.1HzJ = 5.1 \, \text{Hz}, 3H, CH₃), 3.04–3.09 (m, 1H, epoxide CH), 3.56 (d, J=1.8HzJ = 1.8 \, \text{Hz}, 1H, epoxide CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 15.8 (CH₃), 55.7 (epoxide C), 61.5 (COOCH₃).

  • IR (KBr): 3019 cm⁻¹ (C-H stretch), 1635 cm⁻¹ (C=O).

Industrial-Scale Process Considerations

Solvent Selection

Acetonitrile (ACN) is preferred for metal-catalyzed epoxidation due to its high dielectric constant and compatibility with H2O2\text{H}_2\text{O}_2. Substitutes like methyl tert-butyl ether (MTBE) require additional distillation steps, increasing costs.

Catalyst Recycling

The Mn-y76t catalyst demonstrates robustness, maintaining >90% activity over five cycles when recovered via filtration . Ligand degradation, however, limits long-term reuse.

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-methyloxiran-2-yl)acetate?

The synthesis typically involves multi-step reactions, starting with esterification of a carboxylic acid derivative followed by epoxidation. For example, a related compound with ether and ester linkages (Methyl 2-[2-(2-{...}phenoxy]acetate) is synthesized via sequential esterification of 2-methoxybenzoic acid under acidic conditions and subsequent etherification with phenoxyethanol derivatives . Epoxidation of double bonds using peracids (e.g., mCPBA) or catalytic oxidation methods may introduce the oxirane moiety. Reaction conditions (temperature, catalysts, and solvent polarity) must be optimized to minimize side reactions like ring-opening of the epoxide.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify ester (δ ~3.6–3.8 ppm for methoxy, δ ~2.5–2.7 ppm for acetate protons) and epoxide (δ ~3.1–3.3 ppm for oxirane protons) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in complex structures .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and epoxide C-O (~1250 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing isomers.

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as:

  • A building block for synthesizing polyfunctional molecules via epoxide ring-opening reactions (e.g., nucleophilic attack by amines or alcohols) .
  • A precursor for bioactive molecules, leveraging its ester and oxirane moieties for further functionalization.
  • A substrate in stereochemical studies due to the rigidity of the oxirane ring, aiding in asymmetric synthesis .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the structure by modeling atomic positions, thermal displacement parameters, and bond geometries. For example:

  • Data collection at low temperature (e.g., 100 K) improves resolution.
  • SHELX suites handle anisotropic displacement parameters and twinning, common in flexible molecules .
  • WinGX integrates visualization (ORTEP) and validation tools (CIF checks) to ensure structural accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce the oxirane group without side reactions?

Strategies include:

  • Catalyst Selection : Use stereoselective catalysts (e.g., Sharpless epoxidation) to control regiochemistry and reduce racemization .
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize transition states during epoxidation.
  • Temperature Control : Low temperatures (−20°C to 0°C) suppress epoxide ring-opening by nucleophiles .
  • In Situ Monitoring : HPLC or FTIR tracks reaction progress to halt at optimal conversion.

Q. What strategies address data discrepancies in crystallographic refinement of this compound?

Discrepancies may arise from disorder, twinning, or thermal motion. Solutions include:

  • Twin Refinement : SHELXL’s TWIN command models twinned data (e.g., pseudo-merohedral twinning) .
  • Anisotropic Displacement : Refine non-H atoms anisotropically to account for thermal motion.
  • Validation Tools : Check R-factors, electron density maps (e.g., Fo-Fc), and Hirshfeld tests to detect modeling errors .

Q. How can competing reaction pathways during epoxide ring-opening be analyzed mechanistically?

Methods include:

  • Kinetic Studies : Vary nucleophile concentration (e.g., amines vs. thiols) to determine rate laws.
  • DFT Calculations : Simulate transition states to compare activation energies of pathways .
  • Isotopic Labeling : 18^{18}O tracing in the oxirane ring identifies bond cleavage sites.

Q. How to design experiments to study this compound’s role in enzyme inhibition?

  • Docking Studies : Use software (AutoDock) to predict binding modes with target enzymes.
  • Enzyme Assays : Measure IC50_{50} values under varying pH and temperature conditions.
  • Structural Biology : Co-crystallize the compound with enzymes (e.g., cytochrome P450) to resolve interaction sites .

Q. How to resolve contradictions in reported thermodynamic properties (e.g., ΔfH) of this compound?

  • Benchmark Experiments : Re-measure enthalpy of formation via combustion calorimetry.
  • Theoretical Validation : Compare experimental data with high-level ab initio calculations (e.g., G4MP2) .
  • Meta-Analysis : Assess systematic errors (e.g., purity, calibration) across studies.

Q. What are best practices for handling reactive intermediates during synthesis?

  • Safety Protocols : Use fume hoods, PPE (gloves, goggles), and inert atmospheres for air-sensitive steps .
  • Quenching Methods : Neutralize reactive intermediates (e.g., epoxides) with aqueous NaHCO3_3 before disposal.
  • Stability Testing : Monitor intermediates by TLC or NMR to detect decomposition under storage conditions.

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